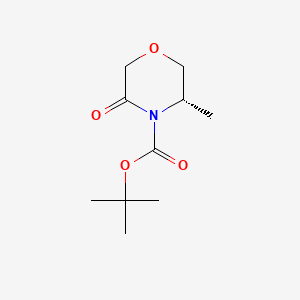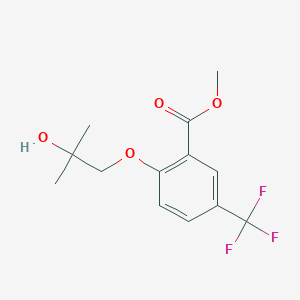
Potassium (R)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ®-3-hydroxybutanoate is a potassium salt of ®-3-hydroxybutanoic acid, a naturally occurring compound in the human body It is a key intermediate in the metabolism of fatty acids and is involved in the production of ketone bodies during periods of low carbohydrate intake or fasting
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium ®-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of Potassium ®-3-hydroxybutanoate often involves the fermentation of glucose or other carbohydrates by specific strains of bacteria. The resulting ®-3-hydroxybutanoic acid is then neutralized with potassium hydroxide to form the potassium salt. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium ®-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium ®-3-hydroxybutanoate can be oxidized to acetoacetate using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to ®-1,3-butanediol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Various substituted butanoates
Wissenschaftliche Forschungsanwendungen
Potassium ®-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and metabolic disorders.
Industry: Potassium ®-3-hydroxybutanoate is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of Potassium ®-3-hydroxybutanoate involves its conversion to ®-3-hydroxybutanoic acid in the body. This acid is then metabolized to acetoacetate and beta-hydroxybutyrate, which serve as alternative energy sources during periods of low carbohydrate intake. The compound interacts with various enzymes and transporters involved in ketone body metabolism, influencing energy production and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Potassium ®-3-hydroxybutanoate is unique compared to other similar compounds due to its specific stereochemistry and metabolic role. Similar compounds include:
Sodium ®-3-hydroxybutanoate: Similar in structure but with sodium instead of potassium.
Potassium (S)-3-hydroxybutanoate: The enantiomer of Potassium ®-3-hydroxybutanoate.
Potassium acetoacetate: Another ketone body salt with different metabolic pathways.
Potassium ®-3-hydroxybutanoate stands out due to its specific interactions with metabolic enzymes and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C4H7KO3 |
|---|---|
Molekulargewicht |
142.19 g/mol |
IUPAC-Name |
potassium;(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChI-Schlüssel |
CINYGFCEISABSR-AENDTGMFSA-M |
Isomerische SMILES |
C[C@H](CC(=O)[O-])O.[K+] |
Kanonische SMILES |
CC(CC(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)




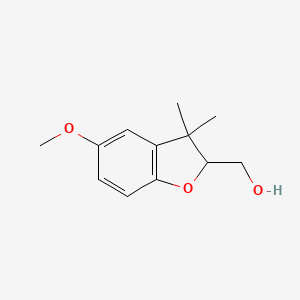
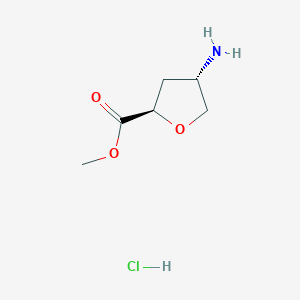
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
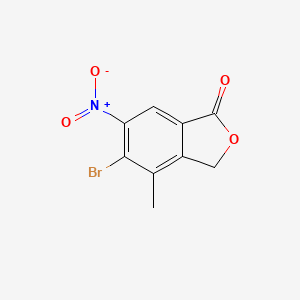
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
